molecular formula C17H17NO4S B2616601 Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate CAS No. 568559-93-3

Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate

Cat. No.: B2616601
CAS No.: 568559-93-3
M. Wt: 331.39
InChI Key: BQCMUTDTRYPLCW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate is a complex organic compound with a molecular formula of C17H17NO4S. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the phenyl group and the esterification process. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the thiophene ring using a phenyl halide and a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene or phenyl derivatives.

Scientific Research Applications

Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.

    Materials Science: This compound is explored for its electronic properties and potential use in organic semiconductors and photovoltaic cells.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s amido and ester functional groups allow it to form hydrogen bonds and other interactions with active sites of enzymes, thereby modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function.

Comparison with Similar Compounds

Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:

    Ethyl 2-(3-oxobutanamido)thiophene-3-carboxylate: Lacks the phenyl group, resulting in different electronic and steric properties.

    4-(3-oxobutanamido)benzoic acid: Contains a benzoic acid moiety instead of the thiophene ring, leading to different biological activities.

    Thieno[3,2-d]pyrimidine derivatives: These compounds have a fused pyrimidine ring, offering unique biological properties and applications.

This compound stands out due to its unique combination of functional groups and structural features, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-(3-oxobutanoylamino)-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-3-22-17(21)15-13(12-7-5-4-6-8-12)10-23-16(15)18-14(20)9-11(2)19/h4-8,10H,3,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCMUTDTRYPLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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